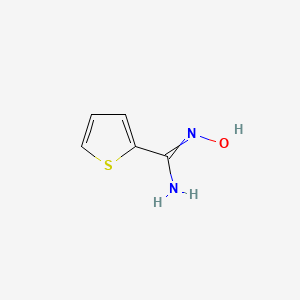

Thiophene-2-amidoxime

Description

Properties

CAS No. |

1164246-20-1 |

|---|---|

Molecular Formula |

C5H6N2OS |

Molecular Weight |

142.18 g/mol |

IUPAC Name |

N'-hydroxythiophene-2-carboximidamide |

InChI |

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |

InChI Key |

NKMNPRXPUZINOM-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CSC(=C1)/C(=N\O)/N |

Canonical SMILES |

C1=CSC(=C1)C(=NO)N |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Thiophene-2-Amidoxime from Thiophene-2-Carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-amidoxime is a pivotal synthetic intermediate in the development of novel pharmaceutical agents and functional materials. Its structural motifs are found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis of this compound from its precursor, thiophene-2-carbonitrile. The document details the underlying reaction mechanism, standardized experimental protocols, and a comparative analysis of reaction conditions and yields. Furthermore, it outlines potential side reactions, purification strategies, and analytical characterization methods. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug discovery.

Introduction

Amidoximes are a class of organic compounds with the general structure RC(NH₂)=NOH. They are frequently utilized in medicinal chemistry as bioisosteres for carboxylic acids and are known to act as prodrugs for amidines. This compound, in particular, serves as a crucial building block for the synthesis of various heterocyclic systems with potential therapeutic applications, including but not limited to enzyme inhibitors and antimicrobial agents. The most direct and widely employed method for the preparation of amidoximes is the addition of hydroxylamine (B1172632) to a nitrile precursor.[1] This guide focuses on the practical execution of this transformation for thiophene-2-carbonitrile.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from thiophene-2-carbonitrile proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon atom of the nitrile group. The reaction is typically base-mediated to generate free hydroxylamine from its hydrochloride salt.

The overall balanced chemical equation is:

C₅H₃NS + NH₂OH·HCl + Base → C₅H₆N₂OS + Base·HCl

A plausible mechanism for this reaction is depicted below. The base deprotonates hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine, which then attacks the nitrile carbon. A subsequent proton transfer results in the final amidoxime (B1450833) product.

References

Synthesis of Thiophene-2-amidoxime using hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of thiophene-2-amidoxime, a valuable synthetic intermediate in pharmaceutical research. The document provides a comprehensive experimental protocol for its preparation from thiophene-2-carbonitrile using hydroxylamine (B1172632) hydrochloride, alongside a summary of its physicochemical properties. While this compound is primarily utilized as a building block in the synthesis of more complex molecules, this guide also briefly discusses the broader biological context of thiophene (B33073) and amidoxime (B1450833) derivatives, highlighting their potential relevance in drug discovery.

Introduction

This compound, also known as N'-hydroxy-2-thiophenecarboximidamide, is a heterocyclic organic compound incorporating both a thiophene ring and an amidoxime functional group. The thiophene moiety is a common scaffold in many pharmaceuticals, known to confer a range of biological activities.[1][2][3] Similarly, the amidoxime group is a versatile functional group and is often employed as a nitric oxide (NO) donor or as a precursor for the synthesis of various heterocyclic systems in medicinal chemistry.[4][5] The convergence of these two structural features in this compound makes it a significant intermediate for the development of novel therapeutic agents.[6][7]

This guide provides a detailed methodology for the synthesis of this compound, focusing on a common and effective route utilizing hydroxylamine hydrochloride.

Synthesis of this compound

The most prevalent and straightforward method for the synthesis of this compound involves the reaction of thiophene-2-carbonitrile with hydroxylamine.[8] The hydroxylamine is typically generated in situ from hydroxylamine hydrochloride by the addition of a base.

Reaction Scheme

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of amidoximes from nitriles.[8]

Materials:

-

Thiophene-2-carbonitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate (or an equivalent base such as sodium carbonate or triethylamine)

-

Ethanol (absolute)

-

Pressurized sealed vial or a round-bottom flask equipped with a reflux condenser

-

Stirring apparatus

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

In a pressurized sealed vial, dissolve thiophene-2-carbonitrile (1 equivalent) in absolute ethanol.

-

To the stirred solution, add hydroxylamine hydrochloride (2-6 equivalents) and potassium carbonate (2-6 equivalents). The base is added to neutralize the hydrochloride and generate free hydroxylamine.

-

Seal the vial and heat the reaction mixture to 90 °C with continuous stirring. If using a round-bottom flask, heat the mixture at reflux.

-

Maintain the reaction at this temperature for 1 to 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solvent is then evaporated to dryness using a rotary evaporator.

-

The resulting crude this compound can be used without further purification for many applications. If higher purity is required, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥97% (commercially available)[6] |

| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 1 mg/ml[6] |

| UV Absorption (λmax) | 243, 279 nm[6] |

| Reaction Yield | Can be quantitative under optimized conditions[8] |

| 1H NMR, 13C NMR, IR Data | Specific, experimentally verified spectral data for this compound is not readily available in the public domain. General spectral characteristics are noted below. |

Note on Spectroscopic Data:

-

¹H NMR: Protons on the thiophene ring are expected to appear in the aromatic region (typically δ 7-8 ppm). Signals for the -NH₂ and -OH protons of the amidoxime group would also be present and their chemical shifts can be variable and concentration-dependent.

-

¹³C NMR: Carbon signals for the thiophene ring would be observed in the aromatic region. The carbon of the C=NOH group would also have a characteristic chemical shift.

-

IR Spectroscopy: Characteristic peaks would include O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), C=N stretching (~1640-1690 cm⁻¹), and vibrations associated with the thiophene ring.

Biological and Pharmacological Context

While specific signaling pathways for this compound have not been elucidated, its structural components are of significant interest in drug development.

-

Thiophene Derivatives: This class of compounds exhibits a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][9][10]

-

Amidoxime Moiety: Amidoximes are recognized as prodrugs that can release nitric oxide (NO), a key signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[4] They are also precursors for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with diverse biological activities.[5]

The synthesis of this compound provides a valuable platform for the exploration of new chemical entities that may modulate various biological pathways, leveraging the established pharmacological potential of both the thiophene and amidoxime functionalities.

Caption: Logical relationship of this compound's structural components to potential biological activities.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound, a key intermediate in pharmaceutical and medicinal chemistry. The straightforward synthesis, coupled with the established biological relevance of its constituent moieties, underscores its importance for researchers in the field of drug discovery and development. While detailed spectroscopic characterization data is not widely published, the provided protocol and physicochemical properties offer a solid foundation for the utilization of this compound in further synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. n'-hydroxy-2-thiophenecarboximidamide | CAS#:53370-51-7 | Chemsrc [chemsrc.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Thiophene [webbook.nist.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of Thiophene-2-amidoxime (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Characterization of Thiophene-2-amidoxime

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, a synthetic intermediate with applications in pharmaceutical synthesis.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring this information.

Chemical Structure and Properties

-

IUPAC Name: N'-hydroxy-2-thiophenecarboximidamide[1]

-

Synonyms: Thiophene-2-carboxaldehyde oxime

-

Appearance: Crystalline solid[1]

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic methods. The data presented in the following tables are based on typical values for thiophene (B33073) derivatives and related oxime compounds.[5][6][7][8]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 11.5 | Singlet | 1H | N-OH |

| ~7.5 - 7.7 | Doublet of doublets | 1H | Thiophene H5 |

| ~7.2 - 7.4 | Doublet of doublets | 1H | Thiophene H3 |

| ~7.0 - 7.2 | Doublet of doublets | 1H | Thiophene H4 |

| ~5.8 - 6.2 | Singlet (broad) | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C =NOH |

| ~135 - 140 | Thiophene C 2 |

| ~128 - 130 | Thiophene C 5 |

| ~127 - 129 | Thiophene C 3 |

| ~125 - 127 | Thiophene C 4 |

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium-Strong, Broad | O-H stretch |

| 3150 - 3350 | Medium | N-H stretch |

| ~3100 | Weak-Medium | Aromatic C-H stretch[6] |

| 1640 - 1680 | Medium-Strong | C=N stretch |

| 1500 - 1600 | Medium | Aromatic C=C ring stretch[5] |

| 1350 - 1450 | Medium | C-H in-plane bend[9] |

| 1000 - 1200 | Medium | C-N stretch |

| 900 - 950 | Medium-Strong | N-O stretch |

| 650 - 900 | Medium-Strong | C-H out-of-plane bend[6] |

| 600 - 750 | Weak-Medium | C-S stretch[9] |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 142 | High | [M]⁺ (Molecular Ion) |

| 125 | Medium | [M-NH₂-H]⁺ |

| 111 | Medium | [M-NOH-H₂]⁺ |

| 97 | Medium | [C₄H₃S-C]⁺ |

| 84 | High | [C₄H₄S]⁺ (Thiophene) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below. These protocols are designed for researchers using standard laboratory instrumentation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[10] Deuterated solvents are used because the deuterium (B1214612) isotope is invisible in a spectrometer tuned to protons.[10]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

A reference standard like tetramethylsilane (B1202638) (TMS) is typically used to define the 0 ppm point on the chemical shift axis.[10] In modern instruments, the solvent signal is often used as a secondary reference, and the TMS peak is calibrated by the software.[11]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A typical experiment involves exposing the sample to a range of radio frequencies and detecting the energy emitted as excited nuclei relax to their ground state.[11][12]

-

For ¹³C NMR, a longer acquisition time is generally required due to the low natural abundance (1.1%) and lower intrinsic sensitivity of the ¹³C nucleus.[13]

-

Set appropriate parameters such as spectral width, acquisition time, and number of scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[11]

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.[11]

-

Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to specific protons and carbons in the molecule.

-

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[14] Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid sample directly onto the ATR crystal surface. Apply pressure using the clamp to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Instrument Setup and Data Acquisition:

-

Place the sample holder (with the KBr pellet or with the sample on the ATR crystal) into the spectrometer's sample compartment.[14][15]

-

Collect a background spectrum of the empty sample holder or the clean ATR crystal.[15] This is done to eliminate signals from atmospheric CO₂ and water vapor, as well as any absorption from the sample holder or crystal.

-

Collect the sample spectrum. The instrument passes an infrared beam through the sample, and a detector measures the intensity of the transmitted radiation at different frequencies.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.[9] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[15]

-

-

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to generate a transmittance or absorbance spectrum.

-

Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

-

Correlate these absorption bands with specific functional groups and bond vibrations within the molecule to confirm its structure.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

Effective sample preparation is crucial for obtaining high-quality mass spectra and often involves steps to clean up the sample and remove matrix components that can interfere with the analysis.[16][17]

-

-

Instrument Setup and Data Acquisition:

-

Mass spectrometry involves ionizing the sample, separating the resulting ions based on their mass-to-charge (m/z) ratio, and detecting them.[18]

-

Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion or coupled with liquid chromatography).

-

Select an ionization method. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for polar molecules like this compound. Electron ionization (EI) is a "hard" technique that can provide valuable fragmentation information.[19]

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting a precursor ion (e.g., the molecular ion), fragmenting it, and analyzing the resulting product ions.[19]

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Examine the fragmentation pattern to identify characteristic fragment ions. This pattern provides a "fingerprint" that can help confirm the molecular structure.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be measured with high accuracy, which allows for the determination of the elemental composition.[20]

-

Experimental and Analytical Workflow

The logical flow from sample receipt to final structural confirmation is a critical aspect of spectroscopic characterization. The following diagram illustrates this general workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound [stenutz.eu]

- 3. チオフェン-2-アミドキシム 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 噻吩-2-酰胺肟 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 8. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. eng.uc.edu [eng.uc.edu]

- 15. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 16. biocompare.com [biocompare.com]

- 17. tecan.com [tecan.com]

- 18. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

Thiophene-2-amidoxime: A Technical Guide to Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-amidoxime, with the formal name N'-hydroxy-2-thiophenecarboximidamide, is a heterocyclic organic compound that serves as a crucial synthetic intermediate in the development of pharmaceuticals and other specialized chemicals.[1][2] It belongs to the amidoxime (B1450833) class of compounds, which are characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom.[3] This unique functional group arrangement makes amidoximes versatile building blocks for synthesizing various heterocycles.[3]

The thiophene (B33073) ring itself is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The combination of the thiophene nucleus with the reactive amidoxime moiety endows this compound with significant potential for creating novel molecules. Furthermore, amidoximes are recognized for their ability to act as prodrugs, notably as nitric oxide (NO) donors, which adds another layer to their therapeutic relevance.[3][7] This guide provides an in-depth overview of the core chemical properties, reactivity, and experimental considerations for this compound.

Chemical and Physical Properties

This compound is typically a crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | References |

| IUPAC Name | N'-hydroxythiophene-2-carboximidamide | [8] |

| Synonyms | N'-hydroxy-2-thiophenecarboximidamide | [1] |

| CAS Number | 108443-93-2, 53370-51-7 | [1][9] |

| Molecular Formula | C₅H₆N₂OS | [1][8][9] |

| Molecular Weight | 142.18 g/mol | [2][8][9] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 90-96 °C | [8][9][10] |

| Purity | ≥95% - 97% | [1][8][9] |

| UV Absorption (λmax) | 243, 279 nm | [1] |

| Storage | -20°C for long-term storage | [1][2] |

| Stability | Stable for ≥ 4 years when stored at -20°C | [1] |

| Solubility | DMF: 20 mg/mLDMSO: 15-100 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 1 mg/mL | [1][2] |

Spectroscopic Data

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the three protons on the thiophene ring. Additionally, exchangeable protons corresponding to the -NH₂ and -OH groups of the amidoxime moiety would be present. The chemical shifts of the thiophene protons are influenced by the electron-withdrawing nature of the amidoxime group.

-

FT-IR: The infrared spectrum would feature characteristic absorption bands corresponding to the various functional groups. Key vibrations would include:

-

O-H stretching (hydroxyl group)

-

N-H stretching (amino group)

-

C=N stretching (oxime)

-

C-S stretching within the thiophene ring, typically observed in the 850-600 cm⁻¹ region.

-

Thiophene ring C=C stretching vibrations, generally found in the 1550-1350 cm⁻¹ range.

-

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the amidoxime functional group, which can participate in a variety of transformations.

Synthesis of this compound

The most common and direct method for synthesizing amidoximes is the reaction of a nitrile with hydroxylamine (B1172632).[7] This involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of thiophene-2-carbonitrile.

Caption: Synthesis of this compound.

Cyclization Reactions to Form Heterocycles

Amidoximes are invaluable precursors for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with significant pharmacological interest. This compound can react with various acylating agents (like acid chlorides or anhydrides) to form an O-acyl intermediate, which then undergoes dehydrative cyclization to yield the corresponding 3-(thiophen-2-yl)-1,2,4-oxadiazole.

Caption: General scheme for 1,2,4-oxadiazole (B8745197) synthesis.

Coordination Chemistry

The amidoxime group, with its nitrogen and oxygen atoms, can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals.[11] This property is significant for applications in materials science and the development of metal-based therapeutic agents. The thiophene's sulfur atom is generally a poor donor and typically does not participate in coordination, especially when stronger donor atoms like the amidoxime group are present.[12][13]

Role as a Nitric Oxide (NO) Donor

A key aspect of amidoxime reactivity in a biological context is its role as a prodrug capable of releasing nitric oxide (NO).[7] This transformation is typically a metabolic process, often mediated by cytochrome P450 (CYP450) enzyme systems. The amidoxime is oxidized to an unstable intermediate that subsequently decomposes to release NO and the corresponding amidine. This NO-releasing capability is highly sought after in drug development for cardiovascular and other therapies.[3]

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. This compound 96 53370-51-7 [sigmaaldrich.com]

- 10. This compound 96 53370-51-7 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Guide to the Crystal Structure Analysis of Thiophene-2-amidoxime

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of thiophene-containing compounds, with a specific focus on Thiophene-2-amidoxime. While, to date, a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this document outlines the established protocols and expected outcomes of such an analysis. By examining the closely related analogue, Thiophene-2-carboxamide, we can infer the structural characteristics and analytical approach applicable to this compound.

Thiophene (B33073) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] A detailed understanding of their three-dimensional structure at the atomic level, achievable through single-crystal X-ray diffraction, is paramount for rational drug design and structure-activity relationship (SAR) studies.[2][3]

General Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances.[4] The fundamental principle involves the diffraction of a monochromatic X-ray beam by the electron clouds of the atoms within a crystal.[5] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall molecular conformation.[4]

Experimental and Analytical Workflow

The process of determining a crystal structure can be systematically broken down into several key stages, from material synthesis to structural refinement and validation.

Caption: General workflow for crystal structure analysis.

Molecular Structure of this compound

The anticipated molecular structure of this compound (C₅H₆N₂OS) is depicted below.[6] Key structural features include the planar five-membered thiophene ring and the amidoxime (B1450833) functional group. Intramolecular and intermolecular hydrogen bonding are expected to play a significant role in its crystal packing.

Caption: Molecular structure of this compound.

Experimental Protocols

The following sections describe the generalized experimental procedures for the synthesis and structural analysis of this compound.

Synthesis of this compound

This compound can be synthesized via the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632). A typical procedure would be as follows:

-

Reaction Setup: Thiophene-2-carbonitrile is dissolved in a suitable solvent, such as ethanol.

-

Reagent Addition: An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is added to the solution.

-

Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield crystalline this compound.[6]

Single-Crystal X-ray Diffraction

-

Crystal Selection: A high-quality single crystal of this compound, typically 0.1-0.3 mm in size, is selected under a microscope.[5]

-

Mounting: The crystal is mounted on a goniometer head.[5]

-

Data Collection: The mounted crystal is placed in a diffractometer. X-rays are generated, monochromatized (e.g., Mo Kα radiation, λ = 0.71073 Å), and directed at the crystal.[4] The crystal is rotated, and the diffraction pattern is recorded by a detector (e.g., CCD or CMOS).[7]

-

Data Processing: The collected raw data are processed to yield a list of reflection intensities and their corresponding Miller indices (hkl). Corrections for factors such as Lorentz-polarization effects and absorption are applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[5] This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map and refined isotropically or placed in calculated positions.

Crystallographic Data (Analogue: Thiophene-2-carboxamide)

As a reference, the crystallographic data for the closely related compound, Thiophene-2-carboxamide (C₅H₅NOS), is presented below.[8][9] This data provides a reasonable expectation for the type of structural parameters that would be determined for this compound.

| Parameter | Thiophene-2-carboxamide |

| Empirical Formula | C₅H₅NOS |

| Formula Weight | 127.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.891(2) |

| b (Å) | 13.048(4) |

| c (Å) | 7.625(2) |

| α (°) | 90 |

| β (°) | 109.89(3) |

| γ (°) | 90 |

| Volume (ų) | 550.9(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.532 |

| Radiation (Å) | Mo Kα (0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | 1264 |

| Unique Reflections | 972 |

| R-int | 0.021 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.118 |

| Goodness-of-fit on F² | 1.04 |

Note: The data presented is for Thiophene-2-carboxamide and serves as an illustrative example.

Conclusion

The crystal structure analysis of this compound, once performed, will provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions. This information is critical for understanding its physicochemical properties and for guiding the development of new therapeutic agents. The protocols and comparative data presented in this guide offer a solid framework for undertaking and interpreting such a study.

References

- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. fiveable.me [fiveable.me]

- 6. caymanchem.com [caymanchem.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. thiophene-2-carboxamide [stenutz.eu]

Solubility Profile of Thiophene-2-amidoxime in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of thiophene-2-amidoxime, a key synthetic intermediate in pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and overall handling in a laboratory and manufacturing setting. This document compiles available quantitative data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this process.

Core Concepts in Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pressure. For this compound, the presence of both a polar amidoxime (B1450833) group and a less polar thiophene (B33073) ring suggests a varied solubility profile across different types of organic solvents.

Quantitative Solubility Data

| Organic Solvent | Solvent Type | Approximate Solubility (mg/mL) |

| Dimethylformamide (DMF) | Polar Aprotic | 20 |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 15 |

| Ethanol | Polar Protic | 10 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | 1 |

It is important to note that for some solvents, such as DMSO, the use of techniques like ultrasonication may be required to achieve higher concentrations, with some sources indicating solubilities as high as 100 mg/mL under such conditions. The parent compound, thiophene, is generally soluble in a wide range of organic solvents like alcohols and ethers but is insoluble in water.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in an organic solvent, based on the widely accepted isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (solid, of known purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

2. Procedure:

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Record the exact weight of the added solid.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that the solution reaches equilibrium with the undissolved solid. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the determination of the solubility of this compound using the isothermal shake-flask method.

Caption: Workflow for Solubility Determination.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is highly recommended to experimentally determine the solubility under the precise conditions of temperature and in the exact solvent systems to be used.

Quantum Chemical Blueprint for Thiophene-2-amidoxime: A Technical Guide for Drug Discovery

For Immediate Release

This technical whitepaper provides a comprehensive guide to the quantum chemical calculations of Thiophene-2-amidoxime, a crucial heterocyclic compound with significant potential in drug development. This document is intended for researchers, computational chemists, and scientists in the pharmaceutical industry, offering a detailed framework for understanding the molecule's electronic structure and physicochemical properties.

This compound serves as a key building block in the synthesis of various biologically active molecules, particularly 1,2,4-oxadiazole (B8745197) derivatives, which are known to exhibit a wide range of pharmacological activities. A thorough understanding of its quantum chemical properties is paramount for the rational design of novel therapeutics. This guide outlines detailed experimental and computational protocols, presents comparative quantitative data from closely related molecules, and provides visualizations to facilitate a deeper understanding of the necessary computational workflows.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a critical first step for both experimental and computational studies. A commonly employed and effective method involves the reaction of 2-thiophenecarbonitrile (B31525) with hydroxylamine (B1172632).

Materials and Reagents:

-

2-thiophenecarbonitrile

-

Hydroxylamine (50% w/w in water)

-

Absolute Ethanol

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of 2-thiophenecarbonitrile (1 equivalent) in absolute ethanol, add an excess of hydroxylamine (50% w/w in water, approximately 4 equivalents).

-

Heat the reaction mixture at reflux (approximately 90 °C) for 1.5 to 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield this compound as a solid.

Computational Protocol: Quantum Chemical Calculations

Due to the limited availability of published quantum chemical data specifically for this compound, this section outlines a robust and widely accepted computational methodology based on Density Functional Theory (DFT). This protocol is derived from computational studies on analogous thiophene (B33073) derivatives and amidoximes.

Software: Gaussian 09 or 16 is recommended for these calculations.

Methodology:

-

Geometry Optimization:

-

The initial 3D structure of this compound can be built using molecular modeling software such as GaussView or Avogadro.

-

Perform a full geometry optimization without any symmetry constraints.

-

The B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) is a suitable choice.

-

A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) for a more flexible description of bonding.

-

-

Frequency Calculations:

-

Following geometry optimization, perform frequency calculations at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

These calculations also yield important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: Calculate Mulliken charges to understand the charge distribution on each atom within the molecule.

-

Dipole Moment: The total dipole moment and its components should be calculated to understand the molecule's overall polarity.

-

Data Presentation: Comparative Analysis

Table 1: Calculated Electronic Properties of Related Molecules

| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Benzamidoxime (B57231) | PM3 | -9.0 | -0.5 | 8.5 | 2.5 |

| 2-Acetylthiophene (B1664040) | G2/G3 (ab initio) | - | - | - | - |

Note: The data for benzamidoxime is based on semi-empirical PM3 calculations, while the study on 2-acetylthiophene focused on thermochemical properties and did not report these specific electronic parameters.

Table 2: Selected Optimized Geometric Parameters of Thiophene (for comparison)

| Parameter | Method | Calculated Value |

| C-S Bond Length | B3LYP/6-31G | 1.714 Å |

| C=C Bond Length | B3LYP/6-31G | 1.370 Å |

| C-C Bond Length | B3LYP/6-31G | 1.423 Å |

| C-S-C Bond Angle | B3LYP/6-31G | 92.2° |

| S-C=C Bond Angle | B3LYP/6-31G | 111.5° |

| C=C-C Bond Angle | B3LYP/6-31G | 112.4° |

Note: This data is for the parent thiophene molecule and serves as a baseline for understanding the geometry of the thiophene ring.

Mandatory Visualizations

To facilitate a clear understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed computational workflow and a potential signaling pathway involvement for thiophene-based compounds.

Caption: Computational workflow for this compound.

Caption: Potential signaling pathway modulation by thiophene derivatives.

Conclusion

This technical guide provides a foundational framework for conducting and interpreting quantum chemical calculations on this compound. While direct computational data for this specific molecule remains to be published, the outlined protocols and comparative data from related compounds offer a robust starting point for researchers. The insights gained from such studies are invaluable for understanding the structure-activity relationships of this compound derivatives and for the rational design of new and more effective therapeutic agents. It is anticipated that this guide will stimulate further computational research into this promising class of molecules, ultimately accelerating the drug discovery and development process.

Thermal Stability and Decomposition of Thiophene-2-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on the general chemistry of thiophene (B33073) and amidoxime (B1450833) functionalities. As of December 2025, specific experimental data on the thermal stability and decomposition of Thiophene-2-amidoxime is not publicly available. The experimental protocols and decomposition pathways described herein are therefore proposed based on established principles and should be adapted and verified through empirical investigation.

Introduction

This compound is a heterocyclic compound incorporating both a thiophene ring and an amidoxime functional group. Thiophene derivatives are of significant interest in medicinal chemistry, often utilized as scaffolds in the development of various therapeutic agents. The amidoxime group can act as a bioisostere for carboxylic acids and is known to be a prodrug for amidines. Understanding the thermal stability and decomposition profile of this compound is crucial for its synthesis, purification, formulation, and storage, particularly in the context of drug development where stability is a critical quality attribute.

This technical guide summarizes the known properties of this compound, provides detailed hypothetical protocols for its thermal analysis, and proposes a plausible decomposition pathway based on the known reactivity of its constituent functional groups.

Physicochemical Properties

The known physicochemical properties of this compound are limited.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂OS | General Chemical Knowledge |

| Molecular Weight | 142.18 g/mol | General Chemical Knowledge |

| Melting Point | 90-96 °C | [1] |

| Appearance | Solid | General Chemical Knowledge |

Proposed Thermal Decomposition Pathways

In the absence of specific experimental data for this compound, a plausible decomposition pathway can be postulated by considering the thermal behavior of the thiophene ring and the amidoxime group.

The unimolecular pyrolysis of thiophene is understood to be primarily initiated by ring-hydrogen migrations, rather than the direct cleavage of the C-S bond.[2][3] The major decomposition products at high temperatures are often thioketene (B13734457) and ethyne.[3] Amidoximes, on the other hand, can undergo various thermal reactions, including dehydration to nitriles, or rearrangement and fragmentation.

A potential decomposition pathway for this compound could initiate with the amidoxime moiety, which is generally less thermally stable than the aromatic thiophene ring. This could be followed by the fragmentation of the thiophene ring at higher temperatures.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound loses mass, indicating decomposition or volatilization, and to quantify this mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as solid-solid transitions or exothermic decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min.

-

Hold at the final temperature for 2 minutes.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

A second heating scan may be performed to observe the behavior of the melt-cooled sample.

-

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks which may indicate decomposition. The peak area of the melting endotherm can be integrated to determine the heat of fusion.

Caption: Workflow for the thermal analysis of this compound.

Summary of Expected Thermal Behavior

Based on the functional groups present, the following thermal behavior is anticipated for this compound:

| Thermal Event | Expected Temperature Range (°C) | Technique | Comments |

| Melting | 90 - 100 | DSC | An endothermic event corresponding to the known melting point.[1] |

| Decomposition Onset | > 150 | TGA | Initial mass loss, likely due to the decomposition of the amidoxime group. |

| Major Decomposition | > 250 | TGA/DSC | Significant mass loss and potential exotherm due to the fragmentation of the thiophene ring and further decomposition. |

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is essential for its application in pharmaceutical development. While specific experimental data is currently lacking, this guide provides a framework for its investigation using standard thermal analysis techniques. The proposed decomposition pathway and experimental protocols offer a starting point for researchers to empirically determine the thermal profile of this compound. The generation of such data will be invaluable for establishing appropriate handling, storage, and processing conditions, thereby ensuring the quality and safety of any potential drug products derived from this compound.

References

An In-depth Technical Guide to Thiophene-2-amidoxime Derivatives and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-amidoxime and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. The thiophene (B33073) ring, a bioisostere of the benzene (B151609) ring, imparts unique physicochemical properties to molecules, often enhancing their biological activity. The amidoxime (B1450833) functional group is a versatile moiety known to act as a nitric oxide donor and a bioisosteric replacement for carboxylic acids, which can improve pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound derivatives, with a focus on detailed experimental protocols and quantitative data.

Synthesis of this compound Derivatives

The primary and most common method for the synthesis of this compound and its N-substituted derivatives is the reaction of a corresponding thiophene-2-carbonitrile with hydroxylamine (B1172632) or a substituted hydroxylamine. The reaction mechanism involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group.

General Synthetic Pathways

Two principal methods have been established for the synthesis of the core this compound structure:

-

Reaction with Hydroxylamine Hydrochloride in a Basic Medium: This method involves the treatment of thiophene-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a solvent system like ethanol (B145695)/water. The reaction mixture is typically heated under reflux to drive the reaction to completion.

-

Reaction with Aqueous Hydroxylamine in a Sealed Vessel: A more direct approach involves heating thiophene-2-carbonitrile with an aqueous solution of hydroxylamine in a sealed vessel at elevated temperatures, typically around 90°C, in a solvent such as ethanol.

N-substituted this compound derivatives can be synthesized by employing N-substituted hydroxylamines in similar reaction conditions or by further modification of the parent this compound.

dot

Caption: General synthesis of this compound.

Experimental Protocols

Synthesis of N'-hydroxy-2-thiophenecarboximidamide (this compound)

Method A: Using Hydroxylamine Hydrochloride and Sodium Carbonate

-

Materials:

-

Thiophene-2-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve thiophene-2-carbonitrile (1 equivalent) in a minimal amount of ethanol.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in a mixture of ethanol and water.

-

Add the hydroxylamine solution to the thiophene-2-carbonitrile solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

-

Method B: Using Aqueous Hydroxylamine in a Sealed Vial

-

Materials:

-

Thiophene-2-carbonitrile

-

50% w/w aqueous hydroxylamine

-

Absolute ethanol

-

-

Procedure:

-

In a pressurized sealed vial, dissolve thiophene-2-carbonitrile (1 equivalent) in absolute ethanol.

-

Add aqueous hydroxylamine (4 equivalents) to the stirred solution.

-

Seal the vial and heat the mixture at 90°C for 1 hour.

-

After cooling, evaporate the solvent to dryness to obtain the desired amidoxime, which can often be used without further purification.

-

Quantitative Data

The following table summarizes the synthesis of various thiophene-2-carboxamide derivatives, which are structurally related to amidoximes and for which more comprehensive data is available in the literature. This data can serve as a reference for the characterization of analogous amidoxime derivatives.

| Compound | R1 | R2 | R3 | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 | H | H | H | - | - | 7.14-7.50 (m, Ar-H) | 123.2, 128.3, 131.4, 136.8, 158.3, 163.0 |

| 2a | Phenylamino | 4-Methoxyphenyl | CN | 62 | 291-293 | 3.67 (s, 3H, OCH₃), 7.04-7.62 (m, Ar-H), 9.74 (s, 1H, NH), 9.89 (s, 1H, NH), 10.18 (s, 2H, NH₂) | 55.9, 68.1, 98.1, 111.4, 115.1, 121.0, 123.0, 129.2, 131.3, 131.6, 136.4, 136.9, 137.9, 149.2, 151.4, 152.2, 156.2, 164.1, 165.8, 166.8 |

| 3a | OH | 4-Chlorophenylazo | Phenylamino | - | - | 7.20-7.80 (m, Ar-H), 10.2 (s, 1H, OH), 11.5 (s, 1H, NH) | - |

| 5a | CH₃ | 4-Chlorophenylazo | Phenylamino | - | - | 2.50 (s, 3H, CH₃), 7.20-7.80 (m, Ar-H), 11.5 (s, 1H, NH) | - |

| 7a | NH₂ | 4-Chlorophenylazo | Phenylamino | - | - | 5.50 (s, 2H, NH₂), 7.20-7.80 (m, Ar-H), 11.5 (s, 1H, NH) | - |

Note: The data for compounds 3a, 5a, and 7a are for thiophene-2-carboxamide derivatives with substituents at the 3, 4, and 5 positions of the thiophene ring, as detailed in the cited literature. The data for compound 2a is for a 2-phenylamino-thiophene-3-carboxamide derivative.

Biological Activity and Potential Applications

Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. The incorporation of the amidoxime moiety is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a compound. This compound derivatives are being investigated as potential inhibitors of various enzymes, including carbonic anhydrase and acetylcholinesterase.

Enzyme Inhibition

dot

Caption: Enzyme inhibition by this compound derivatives.

The inhibitory activity of these compounds stems from their ability to bind to the active site of the target enzyme, thereby blocking its catalytic function. The specific interactions can involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the enzyme's active site. The structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their inhibitory potency and selectivity.

Conclusion

This compound derivatives are a promising class of compounds with significant potential in drug discovery and development. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for biological screening. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and professionals to explore this exciting area of medicinal chemistry.

Technical Guide: Biological Activity Screening of Novel Thiophene-2-Amidoxime Analogs

Disclaimer: As of late 2025, publicly available research specifically detailing the biological activity of novel Thiophene-2-amidoxime analogs is limited. Therefore, this guide provides a comprehensive framework for their screening based on established methodologies for the broader, structurally related class of thiophene (B33073) derivatives, such as thiophene carboxamides and other substituted thiophenes. The presented data and pathways are illustrative examples from existing literature on these related compounds and should be considered as a proxy for the potential activities of this compound analogs.

Introduction

Thiophene-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The thiophene ring's unique electronic and structural characteristics allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles.[1] this compound analogs represent a promising, yet underexplored, class of compounds. The amidoxime (B1450833) moiety is a well-known pharmacophore that can act as a nitric oxide donor and participate in various biological interactions. This guide outlines a systematic approach to screening novel this compound analogs for potential therapeutic applications, focusing on anticancer and antimicrobial activities, which are common for thiophene derivatives.

Anticancer Activity Screening

A primary focus for screening novel thiophene derivatives is their potential as anticancer agents.[1] Many analogs have been reported to inhibit cancer-specific protein targets, including crucial kinases like VEGFR-2, and to induce apoptosis.[2][3][4]

Quantitative Data: In Vitro Cytotoxicity of Thiophene Analogs

The following table summarizes the cytotoxic activity (IC₅₀ values) of various thiophene derivatives against common cancer cell lines, as reported in the literature. This data serves as a benchmark for evaluating novel this compound analogs.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| 3b | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | 1.98 ± 0.11 | [2] |

| 3b | PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | 2.45 ± 0.13 | [2] |

| 4c | HepG2 (Liver) | 3.023 ± 0.16 | Doxorubicin | 1.98 ± 0.11 | [2] |

| 4c | PC-3 (Prostate) | 3.12 ± 0.18 | Doxorubicin | 2.45 ± 0.13 | [2] |

| 2b | Hep3B (Liver) | 5.46 | Doxorubicin | - | [5] |

| 2d | Hep3B (Liver) | 8.85 | Doxorubicin | - | [5] |

| 5 | HepG-2 (Liver) | 2.3x higher than Sorafenib | Sorafenib | - | [3] |

| 21 | HepG-2 (Liver) | 1.7x higher than Sorafenib | Sorafenib | - | [3] |

| 14d | HCT116 (Colon) | - | - | - | [4] |

| 14d | MCF7 (Breast) | - | - | - | [4] |

| 14d | PC3 (Prostate) | - | - | - | [4] |

| 14d | A549 (Lung) | - | - | - | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their proliferation and survival.

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compounds (this compound analogs) dissolved in DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Anticancer Screening Workflow & Signaling Pathway

Caption: General workflow for in vitro anticancer activity screening.

References

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Investigating the Tautomerism of Thiophene-2-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidoximes are a critical functional group in medicinal chemistry, known for their role in bioisosteric replacement and as prodrugs. Their biological activity is intrinsically linked to their tautomeric state, which can influence their physicochemical properties, such as lipophilicity, acidity, and receptor binding affinity. This technical guide provides an in-depth exploration of the tautomerism of Thiophene-2-amidoxime, a heterocyclic compound of interest in drug discovery. While direct experimental data on the tautomerism of this specific molecule is limited in publicly available literature, this guide synthesizes information from analogous structures and theoretical studies to present a comprehensive overview. We will delve into the potential tautomeric forms, the experimental methodologies to investigate their equilibrium, and present hypothetical data to illustrate the expected outcomes of such studies.

Introduction to Amidoxime (B1450833) Tautomerism

Amidoximes can exist in two primary tautomeric forms: the oxime form and the hydroxylamine (B1172632) form. The equilibrium between these tautomers is influenced by various factors, including the electronic nature of the substituents, the solvent, and the pH of the medium. For this compound, the tautomeric equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the amidoxime moiety.

The two principal tautomers are:

-

(Z)-Thiophene-2-carboximidamide, N-hydroxy (Oxime form)

-

1-(Thiophen-2-yl)-N-hydroxy-methanimine (Hydroxylamine form)

Theoretical studies on similar aromatic and heterocyclic amidoximes suggest that the oxime form is generally the more stable tautomer.

Potential Tautomeric Forms of this compound

The tautomerism of this compound can be visualized as the equilibrium between the oxime and hydroxylamine forms. The thiophene (B33073) ring, being an electron-rich aromatic system, can influence this equilibrium through resonance effects.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols for Investigating Tautomerism

The study of tautomeric equilibria relies on a combination of spectroscopic and computational techniques. Below are detailed methodologies for key experiments that could be employed to investigate the tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.

-

¹H NMR Spectroscopy:

-

Objective: To identify the signals corresponding to the protons of each tautomer and determine their relative concentrations.

-

Sample Preparation: Dissolve a known quantity of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the solvent effect on the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H NMR spectra at a specific temperature (e.g., 298 K). The chemical shifts of the N-OH and NH₂ protons are particularly informative. The oxime tautomer is expected to show a characteristic signal for the N-OH proton and two distinct signals for the NH₂ protons. The hydroxylamine tautomer would exhibit different chemical shifts for the OH and NH protons.

-

Data Analysis: Integrate the signals corresponding to each tautomer to calculate the equilibrium constant (K_t).

-

-

¹³C NMR Spectroscopy:

-

Objective: To observe the chemical shift of the carbon atom in the C=N bond, which will differ significantly between the two tautomers.

-

Data Acquisition: Acquire ¹³C NMR spectra under the same conditions as the ¹H NMR experiments. The chemical shift of the amidoxime carbon will be a key indicator of the predominant tautomeric form.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the electronic structure of the molecule in different solvents and at different pH values, which can be correlated with shifts in the tautomeric equilibrium.

-

Objective: To identify the absorption maxima (λ_max) for each tautomer.

-

Methodology:

-

Prepare dilute solutions of this compound in a range of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Record the UV-Vis absorption spectrum for each solution over a wavelength range of 200-400 nm.

-

Analyze the changes in the position and intensity of the absorption bands to infer the predominant tautomeric form in each solvent.

-

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.

-

Objective: To calculate the relative energies of the oxime and hydroxylamine tautomers in the gas phase and in different solvents.

-

Methodology:

-

Construct the 3D structures of both tautomers.

-

Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Incorporate solvent effects using a continuum solvation model (e.g., PCM).

-

Calculate the relative Gibbs free energies (ΔG) to determine the theoretical tautomeric equilibrium constant.

-

Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that could be expected from the experimental investigation of this compound tautomerism, based on studies of analogous compounds.

Table 1: Hypothetical ¹H NMR Data for this compound Tautomers in DMSO-d₆

| Proton | Oxime Form Chemical Shift (ppm) | Hydroxylamine Form Chemical Shift (ppm) |

| N-OH | 10.5 (s, 1H) | - |

| NH₂ | 6.2 (s, 2H) | - |

| OH | - | 8.5 (s, 1H) |

| NH | - | 7.0 (s, 1H) |

| Thiophene H3 | 7.1 (d, 1H) | 7.0 (d, 1H) |

| Thiophene H4 | 7.0 (t, 1H) | 6.9 (t, 1H) |

| Thiophene H5 | 7.5 (d, 1H) | 7.4 (d, 1H) |

Table 2: Hypothetical Tautomeric Equilibrium Constants (K_t) in Various Solvents

| Solvent | Dielectric Constant | K_t = [Hydroxylamine]/[Oxime] | Predominant Form |

| Chloroform | 4.81 | 0.05 | Oxime |

| Acetonitrile | 37.5 | 0.15 | Oxime |

| Ethanol | 24.5 | 0.25 | Oxime |

| Water | 80.1 | 0.40 | Oxime |

Table 3: Hypothetical Relative Energies from DFT Calculations (B3LYP/6-311++G(d,p))

| Tautomer | Gas Phase ΔG (kcal/mol) | Water (PCM) ΔG (kcal/mol) |

| Oxime | 0.00 | 0.00 |

| Hydroxylamine | +5.2 | +2.8 |

Experimental and Computational Workflow

The investigation of this compound tautomerism follows a logical workflow, integrating both experimental and computational approaches for a comprehensive understanding.

Caption: Workflow for investigating tautomerism.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity and has significant implications for its application in drug development. Although direct experimental data is scarce, a combination of spectroscopic methods, particularly NMR, and computational chemistry can provide a detailed understanding of its tautomeric equilibrium. The presented methodologies and hypothetical data serve as a robust framework for researchers to initiate and conduct a thorough investigation into the tautomerism of this and related heterocyclic amidoximes. Such studies are essential for the rational design of new therapeutic agents with optimized pharmacological profiles.

Thiophene-2-amidoxime: A Versatile Scaffold in Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-amidoxime has emerged as a critical building block in heterocyclic chemistry, offering a versatile platform for the synthesis of a diverse array of heterocyclic systems. Its unique structural features, combining the aromatic thiophene (B33073) ring with the reactive amidoxime (B1450833) functionality, have positioned it as a valuable precursor for the development of novel compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the construction of biologically active heterocycles. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways are presented to facilitate its application in research and drug discovery.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the reaction of thiophene-2-carbonitrile with hydroxylamine (B1172632). This reaction is typically carried out in the presence of a base to generate hydroxylamine in situ from its hydrochloride salt.

Experimental Protocol: Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound is as follows:

-

Reagents and Materials:

-

Thiophene-2-carbonitrile

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Methanol

-

Standard laboratory glassware and reflux apparatus

-

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-2-carbonitrile in methanol.

-

Add hydroxylamine hydrochloride and potassium carbonate to the solution. The typical molar ratio of thiophene-2-carbonitrile to hydroxylamine hydrochloride to potassium carbonate is 1:1.5:1.5.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water to dissolve the inorganic salts.

-

Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/water) to afford pure this compound as a crystalline solid.[1]

-

This compound in the Synthesis of Heterocycles

This compound serves as a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings, including 1,2,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines. These reactions typically involve the cyclization of the amidoxime moiety with different electrophilic reagents.

Synthesis of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are readily synthesized by the reaction of this compound with acid anhydrides or acyl chlorides.[2][3] The reaction proceeds through an initial O-acylation of the amidoxime followed by a cyclodehydration step.[2]

-

Reagents and Materials:

-

This compound

-

Appropriate acid anhydride (B1165640) (e.g., acetic anhydride, benzoic anhydride)

-

Pyridine (B92270) or another suitable base

-

Solvent (e.g., dioxane, toluene)

-

-

Procedure:

-

Dissolve this compound in a suitable solvent such as pyridine or dioxane.

-

Add the corresponding acid anhydride to the solution.

-